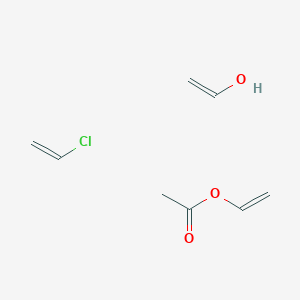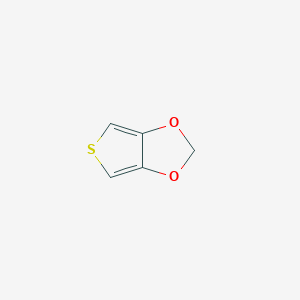
3,4-Methylenedioxythiophene
Übersicht
Beschreibung
3,4-Ethylenedioxythiophene (EDOT) is an organosulfur compound with the formula C2H4O2C4H2S . The molecule consists of thiophene, substituted at the 3 and 4 positions with an ethylene glycolyl unit . It is a colorless viscous liquid . EDOT is the precursor to the polymer PEDOT, which is found in electrochromic displays, photovoltaics, electroluminescent displays, printed wiring, and sensors .
Synthesis Analysis
The most common method for constructing the ethylene fragment of EDOT is to replace the 3,4-dimethoxy group of thiophene with ethylene glycol or glycerol residues, followed by cyclization . EDOT is often prepared from C4 precursors such as butanediol and butadiene via routes that produce the thiophene and dioxane rings in separate steps .Molecular Structure Analysis
The molecular structure of EDOT consists of a thiophene ring, substituted at the 3 and 4 positions with an ethylene glycolyl unit . The chemical formula is C6H6O2S .Chemical Reactions Analysis
EDOT is converted into the conducting polymer PEDOT by oxidation . The mechanism for this conversion begins with the production of the radical cation [EDOT]+, which attacks a neutral EDOT molecule followed by deprotonation. Further similar steps result in the dehydropolymerization .Physical And Chemical Properties Analysis
EDOT is a colorless viscous liquid . It has a density of 1.34 g/cm3, a melting point of 10.5 °C, and a boiling point of 225 °C . Its solubility in water is 2.1 g/L .Wissenschaftliche Forschungsanwendungen
Enhancing Polymer Photodetector Sensitivity
Modified 3,4-ethylenedioxythiophene is used as a conjugated side chain in polymers to significantly reduce the dark current of polymer photodetectors without much decrease in photovoltaic properties. This enhances detectivity and can be applied to various conjugated polymers covering a photoresponse range from UV to NIR (Zhang et al., 2015).
Catalytic and Electro-Oxidation Applications
Poly(3,4-ethylenedioxythiophene) is used to immobilize metal particle catalysts and reagents for catalytic activities, such as hydrogenation of nitrophenol and electro-oxidation of methanol, formic acid, and borohydride (Sivakumar & Phani, 2011).
Sensor Technology
Poly 3,4-ethylenedioxythiophene (PEDOT) and zirconia nanoparticles composite modified sensors are developed for detecting substances like methyl parathion. These sensors offer high sensitivity, selectivity, and reproducibility (Zhou et al., 2019).
Conductivity Enhancement in PEDOT Films
The most known and used conductive polymer, PEDOT, shows potential for organic electronics, photovoltaics, and thermoelectric applications. Studies have led to significant conductivity enhancements by controlling crystallization of PEDOT chains and dopant engineering (Gueye et al., 2016).
Bioelectronic Interfaces
3D poly(3,4-ethylenedioxythiophene)-based bioelectronic interfaces with varied surface chemical properties and high electrical conductivity are used for capturing circulating tumor cells (CTCs), functioning as efficient clinical diagnostic and therapeutic platforms (Hsiao et al., 2014).
Electronic and Optic Applications
PEDOT and its composites are utilized in fast response sensors, moisture monitoring, and supercapacitors due to their high conductivity and versatile applications (Zhang et al., 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
thieno[3,4-d][1,3]dioxole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2S/c1-4-5(2-8-1)7-3-6-4/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBCFBRGFCGJKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CSC=C2O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
126213-52-3 | |
| Details | Compound: Poly(3,4-methylenedioxythiophene) | |
| Record name | Poly(3,4-methylenedioxythiophene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126213-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20620062 | |
| Record name | 2H-Thieno[3,4-d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251-37-6 | |
| Record name | 2H-Thieno[3,4-d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Anthra[2,3-b]benzo[d]thiophene](/img/structure/B3255102.png)

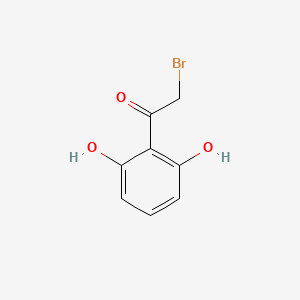
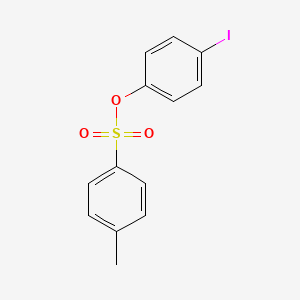
![1-[4-(1h-Imidazol-2-yl)phenyl]ethanone](/img/structure/B3255113.png)
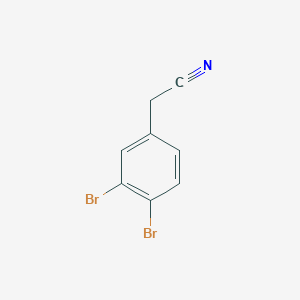
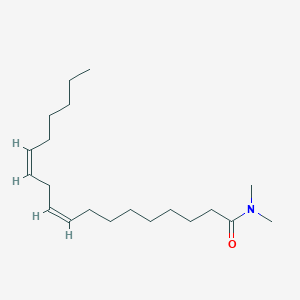
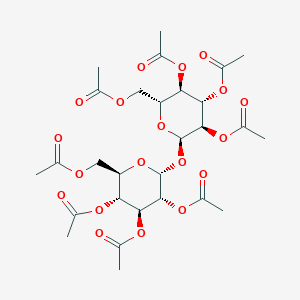
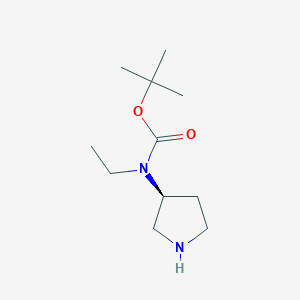
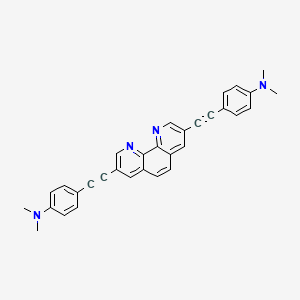
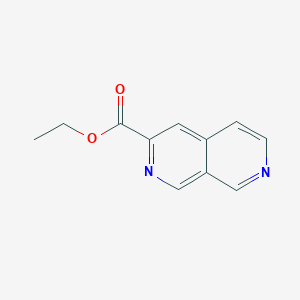
![(2S,5S)-5-(tert-Butoxycarbonylamino)-4-oxo-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-2-carboxylic acid](/img/structure/B3255166.png)

